[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol
Overview
Description
[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the methoxyphenyl group adds to its chemical diversity and potential biological activity. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, like our compound of interest, have been found in many biologically active compounds such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the physiological systems they enter .
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . This suggests that [2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol could potentially influence a variety of biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound may have similar properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that this compound could potentially have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methoxybenzaldehyde with thiosemicarbazide can form an intermediate, which upon cyclization yields the thiazole ring .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing large quantities of the compound for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups to the thiazole ring or the methoxyphenyl group .
Scientific Research Applications
[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-9-4-2-3-8(5-9)11-12-6-10(7-13)15-11/h2-6,13H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQCDZVDJSFVFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(S2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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